![molecular formula C14H23NO4 B1365113 methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate CAS No. 170508-14-2](/img/structure/B1365113.png)
methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate
Vue d'ensemble
Description
Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate (6-Boc-spiro) is an organic compound that has been studied for its potential applications in scientific research and lab experiments. This compound is a derivative of spiro[3.3]heptane, a seven-membered cyclic compound, and has a methyl ester group and a Boc-amino group attached to it. 6-Boc-spiro has been studied for its potential applications in drug discovery, biochemistry, and medicinal chemistry. This introduction will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-Boc-spiro.
Applications De Recherche Scientifique
Synthesis of Sterically Constrained Amino Acids
Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate is utilized in the synthesis of novel amino acids. These amino acids are added to the family of sterically constrained amino acids, which are significant in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Designing Glutamic Acid Analogs
This compound plays a role in designing isomeric glutamic acid analogs based on the spiro[3.3]heptane skeleton. These analogs are used to probe different glutamate receptors due to their fixed spatial orientation in the rigid spirocyclic scaffold (Radchenko, Grygorenko, & Komarov, 2008).
Chemical Transformations in Organic Chemistry
It is involved in various chemical transformations, such as reacting with benzaldehyde to give azomethines, leading to heterocyclic spiranes through 1,3-dipolar cycloaddition (Kostyuchenko et al., 2009).
Spiro[3.3]heptane Scaffold in Medicinal Chemistry
The spiro[3.3]heptane motif, central to this compound, is synthesized for use in medicinal chemistry. The three-dimensional shape of these compounds, along with different patterns of fluorine substitution, make them useful in this field (Chernykh et al., 2016).
Enzyme-catalyzed Asymmetric Synthesis
This compound is also significant in enzyme-catalyzed asymmetric synthesis, highlighting its role in creating chiral molecules with potential applications in pharmaceuticals (Naemura & Furutani, 1990).
Development of Non-natural Amino Acids
It is pivotal in the synthesis of non-natural, conformationally rigid amino acids, which are analogs of glutamic acid and lysine, showing potential as modulators of GABAergic cascades in the human central nervous system (Yashin et al., 2017).
Crystal and Molecular Structure Analysis
The compound is used in the analysis of crystal and molecular structures, contributing to a deeper understanding of molecular conformations in organic chemistry (Glass et al., 1990).
Combinatorial Chemistry
It serves as a building block in combinatorial chemistry, used for diversifying molecular structures for potential applications in drug discovery (Penning & Christoffers, 2012).
Propriétés
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-10-7-14(8-10)5-9(6-14)11(16)18-4/h9-10H,5-8H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQKSJIPMWXDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437611 | |
| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170508-14-2 | |
| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



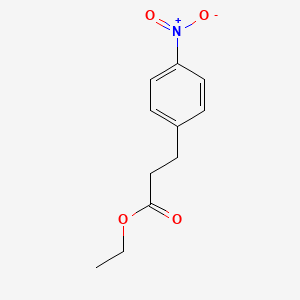

![Tert-butyl N-[2-[2-[2-[(4-sulfamoylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B1365037.png)


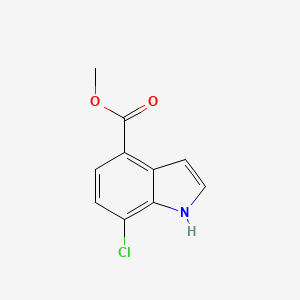

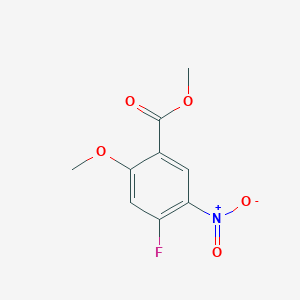
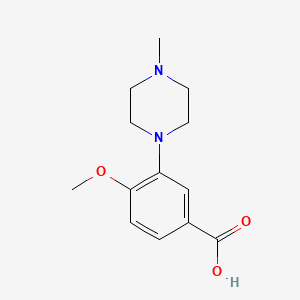

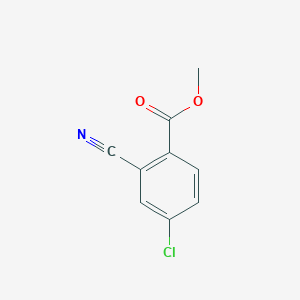
![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1365058.png)

